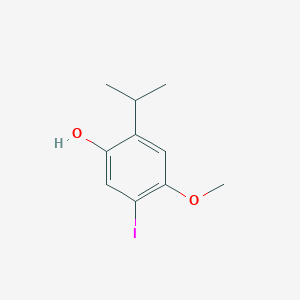

5-Iodo-2-isopropyl-4-methoxyphenol

Vue d'ensemble

Description

5-Iodo-2-isopropyl-4-methoxyphenol is a chemical compound that has been studied for its potential use in the development of new antibiotics . It has been identified as a novel Mycobacterium tuberculosis (Mtb) dihydrofolate reductase (DHFR) inhibitor .

Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis

The compound has been studied for its antibacterial activity against Staphylococcus aureus. It has been found to exhibit potent antibacterial activity without cross-resistance to other antimicrobial classes .Applications De Recherche Scientifique

-

Application in Medicinal Chemistry

- Summary of the Application : The compound has been used in the design, synthesis, and biological evaluation of derivatives as novel DHFR inhibitors against Staphylococcus aureus .

- Methods of Application : The compound was analyzed for its antimicrobial profile and a comprehensive structure–activity relationship (SAR) assay was performed based on it . The representative compound j9 exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes .

- Results or Outcomes : Multiple genetic and biochemical approaches showed that j9 directly binds to SaDHFR, resulting in strong inhibition of its enzymatic activity (IC50 = 0.97 nM) . Additionally, j9 had an acceptable in vivo safety profile and oral bioavailability (F = 40.7%) and also showed favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection .

-

Application in Biological Sciences

- Summary of the Application : The compound has been used in the design, synthesis, and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives .

- Methods of Application : Series of hydrazide-based sulfonamide derivatives have been synthesized and characterized by modern sophisticated techniques such as 1 H NMR, 13 C NMR and LC–MS .

- Results or Outcomes : The newly synthesized derivatives were screened for their antimicrobial activities against three fungal and three bacterial species . Compounds IVc and IVd were found to have good antifungal activity and compounds IVd and IVg exhibited decent antibacterial activities . Antioxidant activity was performed by DPPH radical scavenging assay .

-

Application in Organic Chemistry

- Summary of the Application : The compound has been used as a highly reactive and environmentally benign catalyst for alcohol oxidation .

- Methods of Application : The oxidation of various benzylic and aliphatic alcohols using a catalytic amount of the 5-methoxy derivative resulted in moderate to excellent yields of the corresponding carbonyl compounds . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .

- Results or Outcomes : The 5-methoxy derivative would be an efficient and environmentally benign catalyst for the oxidation of alcohols, especially benzylic alcohols .

-

Application in Drug Development

- Summary of the Application : The compound has been used in the design, synthesis, and biological evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus .

- Methods of Application : The antimicrobial profile of the compound was analyzed and a comprehensive structure–activity relationship (SAR) assay was performed based on it . The representative compound j9 exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes .

- Results or Outcomes : Multiple genetic and biochemical approaches showed that j9 directly binds to SaDHFR, resulting in strong inhibition of its enzymatic activity (IC50 = 0.97 nM) . Additionally, j9 had an acceptable in vivo safety profile and oral bioavailability (F = 40.7%) and also showed favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection .

-

Application in Environmental Chemistry

- Summary of the Application : The compound has been used as a highly reactive and environmentally benign catalyst for alcohol oxidation .

- Methods of Application : The oxidation of various benzylic and aliphatic alcohols using a catalytic amount of the 5-methoxy derivative resulted in moderate to excellent yields of the corresponding carbonyl compounds . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .

- Results or Outcomes : The 5-methoxy derivative would be an efficient and environmentally benign catalyst for the oxidation of alcohols, especially benzylic alcohols .

-

Application in Antibiotic Development

- Summary of the Application : The compound has been used in the design, synthesis, and biological evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus .

- Methods of Application : The antimicrobial profile of the compound was analyzed and a comprehensive structure–activity relationship (SAR) assay was performed based on it . The representative compound j9 exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes .

- Results or Outcomes : Multiple genetic and biochemical approaches showed that j9 directly binds to SaDHFR, resulting in strong inhibition of its enzymatic activity (IC50 = 0.97 nM) . Additionally, j9 had an acceptable in vivo safety profile and oral bioavailability (F = 40.7%) and also showed favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection .

Propriétés

IUPAC Name |

5-iodo-4-methoxy-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGIWOUXRFMAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-isopropyl-4-methoxyphenol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1387496.png)

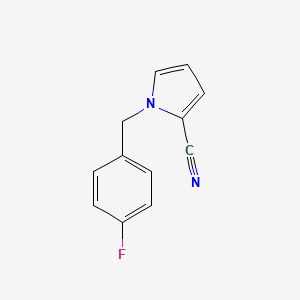

![1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile](/img/structure/B1387498.png)

![1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B1387500.png)

![3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387503.png)

![Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1387504.png)

![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)

![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)

![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)